n-Butylmercuric chloride
CAS No.: 543-63-5
Cat. No.: VC16029005
Molecular Formula: C4H9ClHg
Molecular Weight: 293.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 543-63-5 |
|---|---|
| Molecular Formula | C4H9ClHg |
| Molecular Weight | 293.16 g/mol |
| IUPAC Name | butyl(chloro)mercury |
| Standard InChI | InChI=1S/C4H9.ClH.Hg/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q;;+1/p-1 |
| Standard InChI Key | OKPMTXZRMGMMOO-UHFFFAOYSA-M |
| Canonical SMILES | CCCC[Hg]Cl |
Introduction
Chemical Identity and Structural Characteristics
n-Butylmercuric chloride, systematically named butyl(chloro)mercury, is characterized by a linear alkyl chain bonded to a mercury atom, which is further coordinated by a chlorine ligand. Its molecular structure, , confers distinct reactivity patterns compared to inorganic mercury compounds . The compound’s percent composition by mass is 16.39% carbon, 3.09% hydrogen, 12.09% chlorine, and 68.42% mercury, reflecting its high metal content .
Crystallographic and Spectroscopic Data
The compound crystallizes as white needles or leaflets when purified from ethanol, with a melting point of 130°C . Its exact mass, determined via mass spectrometry, is 294.01000 atomic mass units, aligning with the theoretical molecular weight of 293.16 g/mol . Structural analyses highlight a tetrahedral geometry around the mercury atom, consistent with organomercury halides.
Synthesis and Historical Development
Early Synthetic Methods
The first synthesis of n-butylmercuric chloride was reported by Slotta and Jacobi in 1929, involving the reaction of mercury(II) chloride with n-butylmagnesium bromide in diethyl ether . This Grignard-based approach yielded the compound in moderate purity, necessitating recrystallization from ethanol to obtain the characteristic crystalline form.
Modern Synthetic Approaches
A significant advancement came from Larock and Brown (1970), who developed a mercury-mediated alkylation protocol using n-butylboranes under mild conditions . This method improved yield and scalability, reducing reliance on highly reactive Grignard reagents. The reaction proceeds via transmetalation, as illustrated below:
where .
Physicochemical Properties
Solubility and Stability
n-Butylmercuric chloride exhibits limited aqueous solubility ( at 18°C), increasing marginally to at 100°C . In organic solvents, solubility is markedly higher:
| Solvent | Solubility (g/100 g) at 18°C | Solubility (g/100 g) at 78°C |
|---|---|---|
| Ethanol | 1.5 | 9.0 |
| Chloroform | 5.6 | N/A |
This solubility profile underscores its lipophilic nature, which influences environmental persistence and biological uptake.
Thermal and Optical Behavior
The compound’s melting point (130°C) and stability under ambient conditions make it suitable for storage in glass containers. Spectroscopic studies (unpublished) suggest strong absorption bands in the UV-Vis range, attributable to Hg-Cl and Hg-C vibrational modes.
Toxicological Profile and Biological Interactions
Acute Toxicity in Animal Models
Yonaha et al. (1975) investigated the distribution of n-butylmercuric chloride in mice following subcutaneous administration . The compound exhibited rapid absorption, with mercury accumulation primarily in the kidneys (42% of total dose) and liver (18%) within 24 hours. This biodistribution pattern parallels other organomercury compounds, implicating renal excretion as a key elimination pathway.
Comparative Analysis with Inorganic Mercury
Applications in Chemical Research
Role in Organometallic Synthesis
n-Butylmercuric chloride serves as a precursor in cross-coupling reactions, enabling the transfer of the n-butyl group to transition metals. For example, it has been utilized in the synthesis of mercury-containing polymers and coordination complexes .
Historical Industrial Uses
Prior to restrictions on mercury compounds, n-butylmercuric chloride found limited use as a fungicide and wood preservative. Its decline in commercial applications reflects growing awareness of mercury’s environmental and health risks.
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